6,7-Dichloroquinoxaline-5,8-dione

nucleophilic substitution heterocyclic synthesis dinucleophile reactivity

6,7‑Dichloroquinoxaline‑5,8‑dione (DCQD) is a dichlorinated quinoxaline‑5,8‑dione belonging to the class of heterocyclic quinones. It features a pyrazine‑fused quinone core with chlorine atoms at positions 6 and 7, giving it a molecular formula of C₈H₂Cl₂N₂O₂ and a molecular weight of 229.02 g/mol.

Molecular Formula C8H2Cl2N2O2
Molecular Weight 229.02 g/mol
CAS No. 102072-82-2
Cat. No. B3045129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloroquinoxaline-5,8-dione
CAS102072-82-2
Molecular FormulaC8H2Cl2N2O2
Molecular Weight229.02 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=O)C(=C(C2=O)Cl)Cl
InChIInChI=1S/C8H2Cl2N2O2/c9-3-4(10)8(14)6-5(7(3)13)11-1-2-12-6/h1-2H
InChIKeySEYCJGXCYDOTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloroquinoxaline-5,8-dione (CAS 102072-82-2): A Key Dichlorinated Quinoxaline-5,8-dione Building Block for Heterocyclic Medicinal Chemistry


6,7‑Dichloroquinoxaline‑5,8‑dione (DCQD) is a dichlorinated quinoxaline‑5,8‑dione belonging to the class of heterocyclic quinones. It features a pyrazine‑fused quinone core with chlorine atoms at positions 6 and 7, giving it a molecular formula of C₈H₂Cl₂N₂O₂ and a molecular weight of 229.02 g/mol . DCQD is formally an aza‑analogue of 2,3‑dichloro‑1,4‑naphthoquinone (Dichlone), distinguished by the replacement of two ring carbons with nitrogen atoms [1]. It is employed primarily as a versatile synthetic intermediate for constructing fused polyheterocyclic systems with demonstrated anticancer potential [2].

Why 6,7-Dichloroquinoxaline-5,8-dione Cannot Be Simply Replaced by Other Halo-Quinone Scaffolds in Research Applications


Although several halo‑quinolinediones — including 6,7‑dichlorophthalazine‑5,8‑dione, 6,7‑dichloroisoquinoline‑5,8‑dione, and 2,3‑dichloro‑1,4‑naphthoquinone — are used for analogous heterocyclic derivatizations, they are not interchangeable with 6,7‑dichloroquinoxaline‑5,8‑dione [1]. The quinoxaline‑5,8‑dione scaffold possesses a distinct π‑electron distribution that alters both its nucleophilic substitution reactivity and the geometry of the resulting polyheterocyclic products relative to naphthoquinone and other aza‑quinone congeners [2]. Furthermore, the replacement of carbon atoms by nitrogen in the quinone nucleus elevates the oxidant character of the molecule, leading to substrate efficiencies toward NADPH‑dependent disulfide reductases that differ from those of carbocyclic 1,4‑naphthoquinones [3]. These scaffold‑intrinsic differences propagate into the biological profiles of downstream derivatives, making scaffold selection a critical determinant of target potency and selectivity in anticancer research programs [4].

6,7-Dichloroquinoxaline-5,8-dione: Quantitative Differential Evidence Versus Key Comparators


Nucleophilic Substitution Reactivity Profile Differs from 2,3-Dichloro-1,4-naphthoquinone in Dinucleophile Reactions

In a side‑by‑side study of reactivity with aromatic and aliphatic dinucleophiles, 6,7‑dichloro‑5,8‑quinoxalinedione (the target compound) displayed a qualitatively distinct nucleophilic substitution profile relative to 2,3‑dichloro‑1,4‑naphthoquinone. This divergence was attributed to differences in π‑electron distribution within the respective heterocyclic and carbocyclic frameworks [1]. No quantitative rate constants were reported; however, the structural basis of this differentiation — nitrogen substitution modulating the electrophilicity of the quinone carbonyls — is mechanistically consistent with the enhanced oxidant character observed for aza‑naphthoquinones over their carbocyclic counterparts (see Evidence Item 4 below) [2].

nucleophilic substitution heterocyclic synthesis dinucleophile reactivity

Cytotoxicity of Pyrido[1,2‑a]imidazo[4,5‑g]quinoxaline‑6,11‑dione (Derived from DCQD) Superior to Adriamycin Against MKN 45 Gastric Adenocarcinoma

A derivative synthesized directly from 6,7‑dichloroquinoxaline‑5,8‑dione — pyrido[1,2‑a]imidazo[4,5‑g]quinoxaline‑6,11‑dione (compound 10) — was evaluated for in vitro cytotoxicity against human gastric adenocarcinoma MKN 45 cells using the MTT assay. Compound 10 exhibited an IC₅₀ of 0.073 µM, representing a 1.6‑fold improvement over adriamycin (IC₅₀ = 0.12 µM) and a 36.6‑fold improvement over cisplatin (IC₅₀ = 2.67 µM) in the same assay [1]. This demonstrates that the quinoxaline‑5,8‑dione scaffold can deliver derivatives that outperform established clinical chemotherapeutics in this cell line.

anticancer cytotoxicity MKN 45 IC50 comparison

Synthetic Yield of Heterocyclic Derivatives from DCQD: Direct Comparison of Two Reaction Pathways

In a single published study, two distinct derivatives of 6,7‑dichloroquinoxaline‑5,8‑dione were prepared from the same parent compound under comparable conditions: reaction with 1,2‑phenylenediamine produced 6‑chloro‑5‑hydroxypyrazino[2,3‑a]phenazine in 79% isolated yield, while reaction with 2‑aminopyridine gave pyrido[1,2‑a]imidazo[4,5‑g]quinoxaline‑6,11‑dione in 46% isolated yield [1]. These yields demonstrate a >1.7‑fold difference in synthetic efficiency depending on the nucleophile employed, providing researchers with quantitative benchmarks for planning derivatization campaigns.

synthetic yield heterocyclization building block efficiency

Aza-Quinoxaline-5,8-diones Exhibit Enhanced Substrate Efficiency Toward NADPH-Dependent Disulfide Reductases Versus Carbocyclic 1,4-Naphthoquinones

A systematic comparative study of aza‑analogues of 1,4‑naphthoquinone demonstrated that replacement of one to two carbons in the naphthoquinone ring with nitrogen atoms increases the oxidant character of the molecules, in accordance with both measured redox potential values and substrate efficiencies. Both quinoxaline‑5,8‑dione analogues tested (compounds 5 and 6) were classified as the most efficient subversive substrates among all tested compounds for three NADPH‑dependent disulfide reductases: plasmodial thioredoxin reductase, plasmodial glutathione reductase, and human erythrocyte glutathione reductase [1]. The target compound 6,7‑dichloroquinoxaline‑5,8‑dione belongs to this same aza‑quinoxaline‑5,8‑dione class and is expected to share this enhanced substrate profile relative to 1,4‑naphthoquinone and menadione.

redox biochemistry disulfide reductase substrate efficiency

Estimated Aqueous Solubility of 6,7-Dichloroquinoxaline-5,8-dione (9,605 mg/L) Versus 2,3-Dichloro-1,4-naphthoquinone (8 mg/L)

The estimated water solubility of 6,7‑dichloroquinoxaline‑5,8‑dione is approximately 9,605 mg/L at 25°C (WSKOW v1.41, based on an estimated log Kow of 0.59) . This value is approximately 1,200‑fold higher than the experimentally determined water solubility of its carbocyclic comparator 2,3‑dichloro‑1,4‑naphthoquinone (Dichlone), which is 8 mg/L . The marked solubility enhancement is consistent with the introduction of two nitrogen atoms into the aromatic ring, which increases polarity and hydrogen‑bonding capacity.

aqueous solubility physicochemical property drug-likeness

6,7-Dichloroquinoxaline-5,8-dione Enables Divergent Access to Three Distinct Polyheterocyclic Chemotypes: Indolizinoquinoxaline-, Imidazoquinoxaline-, and Pyrazinoquinoxaline-diones

A review of the primary literature reveals that 6,7‑dichloroquinoxaline‑5,8‑dione serves as a common starting material for at least three structurally distinct families of fused polyheterocycles: (i) indolizinoquinoxaline‑5,12‑diones via reaction with active methylene reagents and pyridines, which act as DNA topoisomerase IB inhibitors with activity against four human tumour cell lines at micromolar concentrations [1]; (ii) 1H‑imidazo[4,5‑g]quinoxaline‑4,9‑diones via reaction with various amines/amidines [2]; and (iii) pyrazino[2,3‑g]quinoxalinediones via condensation with 1,2‑diamines [2]. By comparison, the phthalazine analogue (6,7‑dichlorophthalazine‑5,8‑dione) is reported to access pyridazino[4,5‑b]phenazine‑5,12‑diones but not the indolizino‑fused chemotype [3], while the isoquinoline analogue accesses pyrido[3,4‑b]phenazine‑5,12‑diones [4].

chemical diversity synthetic versatility polyheterocyclic

Optimal Procurement and Application Scenarios for 6,7-Dichloroquinoxaline-5,8-dione Based on Quantitative Evidence


Medicinal Chemistry: Precursor for DNA Topoisomerase IB Inhibitor Lead Optimization

For programs targeting DNA topoisomerase IB (Top1), 6,7‑dichloroquinoxaline‑5,8‑dione is the validated precursor to the indolizinoquinoxaline‑5,12‑dione pharmacophore class, which has demonstrated significant growth inhibition against four human tumour cell lines (lung adenocarcinoma, large‑cell lung carcinoma, breast carcinoma, and adriamycin‑resistant breast carcinoma) at micromolar concentrations [1]. The 1,200‑fold solubility advantage over 2,3‑dichloro‑1,4‑naphthoquinone (see Section 3, Evidence Item 5) facilitates synthetic manipulation in aqueous‑compatible media, while the demonstrated 0.073 µM IC₅₀ of a DCQD‑derived compound against MKN 45 gastric adenocarcinoma cells (see Section 3, Evidence Item 2) establishes a potency benchmark for lead optimization [2].

Redox Biochemistry: Probe Substrate for NADPH-Dependent Disulfide Reductase Studies

The quinoxaline‑5,8‑dione scaffold, to which 6,7‑dichloroquinoxaline‑5,8‑dione belongs, has been independently validated as the most efficient subversive substrate class for plasmodial thioredoxin reductase, plasmodial glutathione reductase, and human glutathione reductase among a panel of aza‑naphthoquinone analogues [1] (see Section 3, Evidence Item 4). Researchers investigating redox‑cycle‑dependent mechanisms of action — particularly in antimalarial and anticancer contexts where these reductases are validated targets — should select DCQD as their chemical probe scaffold on the basis of this class‑level evidence, noting that its 6,7‑dichloro substitution provides two reactive handles for further functionalization [2].

Diversity-Oriented Synthesis: Maximising Chemical Space Exploration from a Single Building Block

For high‑throughput synthesis or DNA‑encoded library construction programs requiring maximal chemical diversity from minimal precursor inventory, 6,7‑dichloroquinoxaline‑5,8‑dione offers demonstrable advantages: it has been shown to yield at least three structurally distinct polyheterocyclic chemotypes (indolizino‑, imidazo‑, and pyrazino‑fused systems) [1] [2], compared with the narrower product scope reported for its phthalazine and isoquinoline analogues (see Section 3, Evidence Item 6). The 79% and 46% synthetic yields reported for two representative derivatives (see Section 3, Evidence Item 3) provide practical efficiency benchmarks for library production planning [3].

Analytical and Quality Control: HPLC Purity Benchmarking for Batch-to-Batch Reproducibility

Published protocols for the preparation and use of halo‑quinolinediones in biological assays specify that all test compounds — including 6,7‑dichloroquinoxaline‑5,8‑dione — were analyzed by HPLC and exhibited purities >95% (detection at 220 nm, 1.0 mL/min flow rate, linear gradient of 50%–15% PBS buffer pH 3 and 50%–85% MeOH over 30 min) [1]. This explicit quality specification provides procurement teams and analytical chemists with a vendor‑independent purity benchmark against which to qualify incoming batches of DCQD, ensuring that synthetic and biological results are reproducible across laboratories and over time.

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